molecular formula C7H13NO2 B14685623 2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester CAS No. 28469-64-9

2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester

Cat. No.: B14685623
CAS No.: 28469-64-9
M. Wt: 143.18 g/mol
InChI Key: UUGXDEDGRPYWHG-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester is a chemical compound with the molecular formula C_7H_13NO_2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is also known by its IUPAC name, which provides a clear description of its molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with (dimethylamino)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH_3) are commonly employed.

Major Products

    Oxidation: The major product is 2-Propenoic acid, 2-methyl-.

    Reduction: The major product is 2-Propenoic acid, 2-methyl-, (dimethylamino)methanol.

    Substitution: The products vary depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

    Biology: This compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Industry: It is used in the production of adhesives, coatings, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester involves its interaction with various molecular targets. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the propenoic acid moiety reacts with free radicals to form long polymer chains. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester
  • 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
  • 2-Propenoic acid, methyl ester

Uniqueness

2-Propenoic acid, 2-methyl-, (dimethylamino)methyl ester is unique due to its specific combination of functional groups, which impart distinct chemical properties. The presence of the dimethylamino group enhances its solubility in polar solvents and its reactivity in nucleophilic substitution reactions. Additionally, its ability to undergo free radical polymerization makes it valuable in the synthesis of various polymeric materials.

Properties

CAS No.

28469-64-9

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(dimethylamino)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H13NO2/c1-6(2)7(9)10-5-8(3)4/h1,5H2,2-4H3

InChI Key

UUGXDEDGRPYWHG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCN(C)C

Origin of Product

United States

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